3-(4-chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8ClN3O3 and its molecular weight is 301.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0254188 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Properties
- 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole, and related compounds, exhibit interesting molecular structures. In a study, a similar compound, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, was analyzed for its molecular structure, revealing dihedral angles between different rings and hydrogen bonding patterns in its crystalline form (Fun et al., 2010).
Synthesis and Derivatives
- The synthesis and evaluation of derivatives of 1,3,4-oxadiazoles, including compounds similar to this compound, have been explored for their central nervous system depressant activity. This study illustrates the process of synthesis and the potential biological activities of these derivatives (Singh et al., 2012).
Antimicrobial and Toxicity Studies
- The antimicrobial activity and toxicity towards brine shrimp of 3,5-diphenylchlorinated-1,2,4-oxadiazoles, including a compound closely related to this compound, have been evaluated. This study highlights the potential biological applications of these compounds (Machado et al., 2005).
Reactivity and Conversion Studies
- The reactivity of nitrosoimidazoles with acids, leading to the formation of compounds like 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole, demonstrates the potential for new ring-to-ring interconversions and the creation of novel compounds with 1,2,4-oxadiazole structures (Cosimelli et al., 2014).
Biological Activity and Applications
- The evaluation of synthesized 1,3,4-oxadiazole-based chalcone derivatives as antimicrobial agents against multidrug-resistant bacteria and fungi indicates the potential medical applications of these compounds (Joshi & Parikh, 2013).
- A study on two novel synthesized compounds with 1,2,4-oxadiazole structures, including 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole, assessed their potential anti-breast cancer activity with minimal cardiotoxicity, indicating their potential in cancer treatment (Afsharirad et al., 2020).
Corrosion Inhibition
- Oxadiazole derivatives have been studied for their role in controlling mild steel dissolution, highlighting an industrial application of these compounds in corrosion inhibition (Kalia et al., 2020).
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-6-4-9(5-7-11)13-16-14(21-17-13)10-2-1-3-12(8-10)18(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWIKYQSVVZNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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